molecular formula C8H6F3NO2 B3082679 (E)-4-(trifluoromethoxy)benzaldehyde oxime CAS No. 1133426-65-9

(E)-4-(trifluoromethoxy)benzaldehyde oxime

Cat. No.: B3082679
CAS No.: 1133426-65-9
M. Wt: 205.13 g/mol
InChI Key: SFLMISFBFTUVTD-XGICHPGQSA-N
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Description

(E)-4-(Trifluoromethoxy)benzaldehyde oxime is a halogenated benzaldehyde oxime derivative characterized by a trifluoromethoxy (-OCF₃) substituent in the para position of the aromatic ring and an oxime (-CH=N-OH) functional group. The trifluoromethoxy group is a strong electron-withdrawing substituent, which may enhance the compound’s stability and influence its reactivity in organic synthesis or biological systems .

Properties

IUPAC Name

(NZ)-N-[[4-(trifluoromethoxy)phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)14-7-3-1-6(2-4-7)5-12-13/h1-5,13H/b12-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLMISFBFTUVTD-XGICHPGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NO)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N\O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150162-39-3
Record name 4-(Trifluoromethoxy)benzaldoxime
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(trifluoromethoxy)benzaldehyde oxime typically involves the condensation of 4-(trifluoromethoxy)benzaldehyde with hydroxylamine. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the oxime. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(E)-4-(trifluoromethoxy)benzaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-4-(trifluoromethoxy)benzaldehyde oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-4-(trifluoromethoxy)benzaldehyde oxime involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents on benzaldehyde oxime derivatives significantly alter their physicochemical and functional behavior. Below is a comparison with key analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(E)-4-(Trifluoromethoxy)benzaldehyde oxime* -OCF₃ (para) C₈H₆F₃NO₂ ~205.13 (calculated) High polarity; potential agrochemical/pharmaceutical use (inferred)
(E)-4-(Trifluoromethyl)benzaldehyde oxime -CF₃ (para) C₈H₆F₃NO 189.13 Used in coordination chemistry; moderate solubility in polar solvents
Benzaldehyde oxime (parent compound) -H (no substituent) C₇H₇NO 121.14 Basic oxime; precursor in synthesis; low stability
(E)-2-Fluoro-4-methylbenzaldehyde oxime -F (ortho), -CH₃ (para) C₈H₈FNO 153.15 Enhanced lipophilicity; explored in medicinal chemistry
(E)-4-Hydroxyphenylacetaldehyde oxime -OH (para), -CH₂- linker C₈H₈N₂O₂ 164.16 Bioactive; roles in plant defense mechanisms
Key Observations:
  • Electron-Withdrawing Groups : The -OCF₃ group in the target compound likely increases acidity at the oxime proton (N-OH) compared to -CF₃ or -CH₃ substituents, enhancing its reactivity in nucleophilic reactions .

Biological Activity

(E)-4-(Trifluoromethoxy)benzaldehyde oxime is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethoxy group is known for enhancing the lipophilicity and metabolic stability of compounds, which can significantly influence their biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

  • Molecular Formula : C8H6F3NO2
  • Molecular Weight : 209.14 g/mol
  • Key Functional Groups : Aldehyde, oxime, and trifluoromethoxy

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can lead to altered metabolic pathways. For example, in studies involving oxime derivatives, it was found that these compounds could effectively inhibit cyclooxygenase-2 (COX-2) and lipoxygenases, which are critical in inflammatory processes .
  • Apoptosis Induction : Research indicates that oxime derivatives can induce apoptosis in cancer cells. For instance, similar compounds have demonstrated the ability to downregulate anti-apoptotic proteins such as Bcl-xL and Mcl-1 in chronic myelogenous leukemia cells .

Biological Activity Data

The following table summarizes the biological activities observed for this compound and related compounds:

Activity Description Reference
COX-2 InhibitionModerate inhibition observed with IC50 values indicating potential anti-inflammatory effects.
CytotoxicityInduces cell death in cancer cell lines such as MCF-7 and K562.
ApoptosisInduces apoptosis by downregulating specific survival pathways in cancer cells.
Enzyme InteractionExhibits binding affinity with various enzymes involved in metabolic processes.

Case Studies

  • Anticancer Activity :
    A study evaluated the anticancer properties of several oxime derivatives including this compound. The findings indicated significant cytotoxic effects against breast cancer cell lines (MCF-7), with a mechanism involving apoptosis induction through the inhibition of survival signaling pathways .
  • Inflammatory Response :
    In a model assessing inflammatory responses, this compound demonstrated the ability to inhibit COX-2 activity, suggesting its potential as an anti-inflammatory agent. This was supported by molecular docking studies that confirmed binding interactions with the enzyme's active site .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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